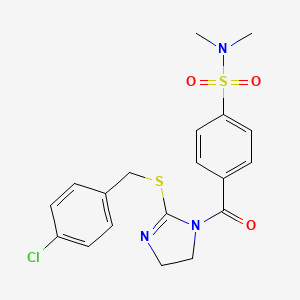

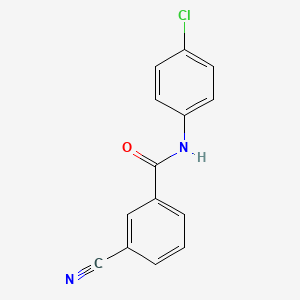

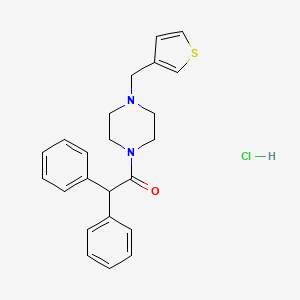

![molecular formula C22H13FN4O2 B2423423 6-Fluor-1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]chinolin CAS No. 892358-49-5](/img/structure/B2423423.png)

6-Fluor-1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]chinolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of fluoroquinoline . Fluoroquinolines have been studied for more than half a century and have been successfully introduced into clinical practice . They are of interest for medicinal chemistry due to the wide possibilities for chemical modification, which can lead to useful changes in the pharmacokinetics and pharmacodynamics of the initial molecules .

Synthesis Analysis

The synthesis of fluoroquinolines involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by the incorporation of fluorine atoms at C-6 and other positions of the benzene ring . This structural modification of the quinolone skeleton results in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis

Fluoroquinolones undergo a variety of chemical reactions. For instance, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolines are influenced by their structural modifications. The incorporation of fluorine atoms at C-6 and other positions of the benzene ring enhances their antimicrobial properties . The pharmacokinetic and pharmacodynamic properties of fluoroquinolones can be improved by chemical modifications .Wissenschaftliche Forschungsanwendungen

- Fluorchinolone, einschließlich Derivaten von 6-Fluorchinolin, zeigen ein breites Spektrum an antibakterieller Aktivität . Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht, was sie zu wertvollen Kandidaten für die Arzneimittelentwicklung macht.

- Chinoline, einschließlich fluorierter Derivate, sind dafür bekannt, verschiedene Enzyme zu hemmen. Durch die Einarbeitung eines Fluoratoms zielen Forscher darauf ab, die biologische Aktivität dieser Verbindungen zu verbessern . Die Untersuchung des Enzyminhibitionsprofils von 6-Fluor-1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]chinolin könnte potenzielle therapeutische Ziele aufdecken.

- Das Chinolingerüst wurde für synthetische antineoplastische Medikamente untersucht. Analoge Verbindungen, wie Brequinar® und seine Derivate, haben in der Transplantationsmedizin, bei rheumatoider Arthritis und bei der Behandlung von Psoriasis vielversprechend gezeigt . Die Beurteilung des antineoplastischen Potenzials dieses fluorierten Chinolins ist entscheidend.

- Flosequinan, ein Chinolin-basiertes Medikament, gehört zur neuen Generation von Medikamenten zur Behandlung von Herzerkrankungen. Es ist wichtig zu untersuchen, ob this compound ähnliche kardiovaskuläre Vorteile aufweist .

- Einige fluorierte Chinoline finden Anwendung in der Landwirtschaft. Es könnte wertvoll sein, zu verstehen, ob diese Verbindung pestizide oder wachstumsregulierende Eigenschaften hat .

- Chinolin-basierte Verbindungen tragen zu Flüssigkristallformulierungen und Cyaninfarbstoffen bei. Die Erforschung der Rolle fluorierter Derivate in diesen Anwendungen kann zu Erkenntnissen führen .

- Untersuchen Sie neuartige synthetische Ansätze zur Herstellung von this compound. Betrachten Sie Cyclisierungs-, Cycloadditions-, Halogensubstitutions- und Direktfluorierungsmethoden .

- Heben Sie repräsentative Beispiele für Fluorchinolone mit bemerkenswerter biologischer Aktivität oder solche hervor, die bereits in der Medizin eingesetzt werden. Diskutieren Sie ihre potenziellen therapeutischen Rollen .

Antibakterielle Aktivität

Enzyminhibition

Antineoplastische Eigenschaften

Behandlung von Herzerkrankungen

Landwirtschaftliche Anwendungen

Flüssigkristalle und Cyaninfarbstoffe

Synthetische Methoden und Reaktivität

Biologische Aktivität und medizinische Anwendungen

Wirkmechanismus

Fluoroquinolones exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Zukünftige Richtungen

Fluoroquinolones continue to be of interest for medicinal chemistry due to their wide range of antibacterial activity and the possibilities for chemical modification . Future prospects may include the development of fluoroquinolones with greater potency, particularly against staphylococci and enterococci, better penetration into the CNS and cerebrospinal fluid, broader and more potent activity against anaerobic bacteria, and greater activity against infections caused by resistant strains . The emergence of bacterial resistance to the fluoroquinolones is a major factor that will determine the future clinical effectiveness of these agents, so intense investigation of mechanisms to either prevent or curtail resistance to fluoroquinolones is of prime importance to their future .

Eigenschaften

IUPAC Name |

6-fluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN4O2/c23-19-11-5-10-17-21(19)24-13-18-20(14-6-2-1-3-7-14)25-26(22(17)18)15-8-4-9-16(12-15)27(28)29/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKURNRXTVEQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

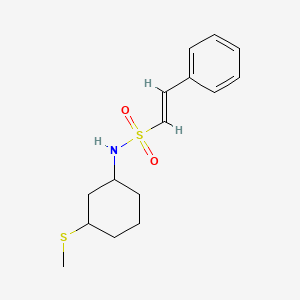

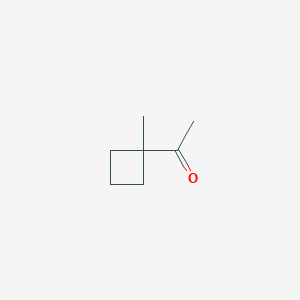

![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)

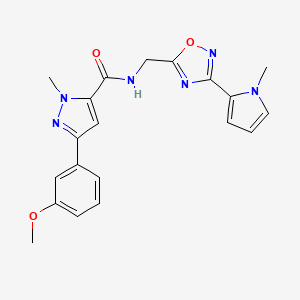

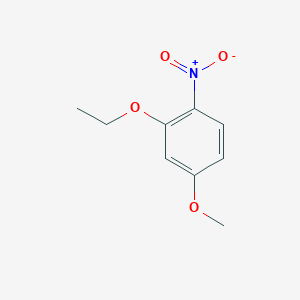

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride](/img/structure/B2423343.png)

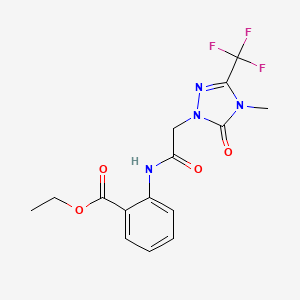

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2423360.png)

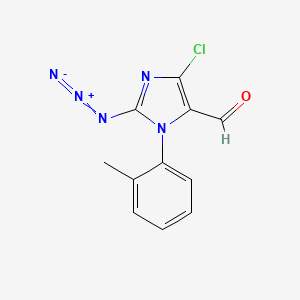

![3-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2423363.png)